molecular formula C11H8INO3 B13932258 3-Iodo-8-methoxyquinoline-6-carboxylic acid

3-Iodo-8-methoxyquinoline-6-carboxylic acid

Cat. No.: B13932258
M. Wt: 329.09 g/mol
InChI Key: DYJUFFLDCAWNOD-UHFFFAOYSA-N
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Description

3-Iodo-8-methoxyquinoline-6-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of an iodine atom at the 3rd position, a methoxy group at the 8th position, and a carboxylic acid group at the 6th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-8-methoxyquinoline-6-carboxylic acid typically involves the iodination of 8-methoxyquinoline-6-carboxylic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the quinoline ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the iodination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-8-methoxyquinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-azido-8-methoxyquinoline-6-carboxylic acid, while coupling reactions can produce various biaryl derivatives.

Scientific Research Applications

3-Iodo-8-methoxyquinoline-6-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Iodo-8-methoxyquinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    8-Methoxyquinoline-6-carboxylic acid: Lacks the iodine atom, which can affect its reactivity and biological activity.

    3-Bromo-8-methoxyquinoline-6-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.

    3-Chloro-8-methoxyquinoline-6-carboxylic acid: Contains a chlorine atom, which can influence its reactivity and applications.

Uniqueness

3-Iodo-8-methoxyquinoline-6-carboxylic acid is unique due to the presence of the iodine atom, which can enhance its reactivity in certain chemical reactions and potentially improve its biological activity compared to its halogenated analogs.

Properties

Molecular Formula

C11H8INO3

Molecular Weight

329.09 g/mol

IUPAC Name

3-iodo-8-methoxyquinoline-6-carboxylic acid

InChI

InChI=1S/C11H8INO3/c1-16-9-4-7(11(14)15)2-6-3-8(12)5-13-10(6)9/h2-5H,1H3,(H,14,15)

InChI Key

DYJUFFLDCAWNOD-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)O)C=C(C=N2)I

Origin of Product

United States

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